Lplrf-NH2

Description

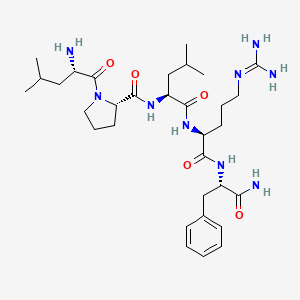

Structure

2D Structure

Properties

CAS No. |

88280-21-1 |

|---|---|

Molecular Formula |

C32H53N9O5 |

Molecular Weight |

643.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

NIIZKQVUHKYFML-LROMGURASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Lplrf-NH2 Peptide: A Technical Guide to its Discovery, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lplrf-NH2 peptide, a member of the FMRFamide-related peptide (FaRP) family, represents one of the earliest discoveries of a vertebrate RFamide neuropeptide. First isolated from the avian central nervous system, this pentapeptide has since been implicated in a range of physiological processes, including the regulation of cardiovascular function, feeding behavior, and neuronal activity. This technical guide provides a comprehensive overview of the discovery and history of this compound, details the experimental methodologies employed in its characterization, and explores its known biological functions and signaling pathways. The information is presented to serve as a foundational resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Discovery and History

The discovery of this compound is rooted in the investigation of FMRFamide-like immunoreactivity in the vertebrate nervous system. FMRFamide, a cardioexcitatory tetrapeptide originally isolated from the venus clam, provided the initial immunological tool to probe for related peptides in higher organisms.

In 1983, a seminal study by Dockray and colleagues led to the first isolation and characterization of a vertebrate FMRFamide-like peptide from chicken brain.[1] Using radioimmunoassay with antibodies raised against FMRFamide, they purified a novel pentapeptide. Subsequent amino acid sequencing revealed the primary structure to be Leu-Pro-Leu-Arg-Phe-NH2 , which was later commonly referred to as this compound.[1] This discovery was a pivotal moment, confirming the existence of a family of RFamide peptides in vertebrates and setting the stage for the identification of a diverse array of related neuropeptides with varied physiological roles.

The initial isolation from the central nervous system suggested a role for this compound as a neurotransmitter or neuromodulator. Early studies focused on its distribution and biological activities, laying the groundwork for our current understanding of this intriguing peptide.

Physicochemical Properties

| Property | Value | Reference |

| Full Name | Leucyl-Prolyl-Leucyl-Arginyl-Phenylalaninamide | |

| Abbreviation | This compound | |

| Amino Acid Sequence | Leu-Pro-Leu-Arg-Phe-NH2 | [1] |

| Molecular Formula | C34H57N9O5 | |

| Molecular Weight | 671.88 g/mol | |

| Structure | C-terminally amidated pentapeptide |

Experimental Protocols

Peptide Isolation and Sequencing (Adapted from Dockray et al., 1983)

The pioneering work to isolate this compound from chicken brain involved a multi-step purification and analysis process.

Tissue Extraction:

-

Brains from adult chickens were boiled in water and then homogenized in acetic acid.

-

The homogenate was centrifuged, and the supernatant was defatted by extraction with petroleum ether.

-

The aqueous phase was concentrated and applied to a Sephadex G-25 column for gel filtration chromatography.

Immunoaffinity Chromatography:

-

Fractions from the gel filtration exhibiting FMRFamide-like immunoreactivity were pooled.

-

The pooled fractions were passed over an affinity column prepared by coupling FMRFamide-specific antibodies to Sepharose 4B.

-

The column was washed extensively, and the bound peptides were eluted with a solution of 50% formic acid.

High-Performance Liquid Chromatography (HPLC):

-

The eluted material was further purified by reverse-phase HPLC on a C18 column.

-

A gradient of acetonitrile in trifluoroacetic acid was used to separate the peptide components.

-

Fractions were collected and assayed for FMRFamide-like immunoreactivity to identify the peak corresponding to the peptide of interest.

Amino Acid Sequencing:

-

The purified peptide was subjected to automated Edman degradation to determine its amino acid sequence.

-

The C-terminal amidation was inferred from the resistance of the peptide to carboxypeptidase A digestion and its synthesis as an amide.

Solid-Phase Peptide Synthesis

The chemical synthesis of this compound is crucial for obtaining sufficient quantities for biological studies and for creating analogs to investigate structure-activity relationships. The standard method employed is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Protocol:

-

Resin Selection: A Rink Amide resin is typically used to generate the C-terminal amide.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Phe-OH, is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling Cycles: The subsequent amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, and Fmoc-Leu-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step. Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) are used to facilitate the formation of the peptide bond.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Pbf from arginine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

-

Purification: The crude peptide is precipitated in cold diethyl ether, and the final product is purified by reverse-phase HPLC.

-

Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.

Cardiovascular Function Assessment

The effect of this compound on cardiovascular parameters is often assessed in vivo in animal models.

Intracerebroventricular (ICV) Injection Protocol:

-

Animal Model: Adult male rats are anesthetized and placed in a stereotaxic frame.

-

Cannula Implantation: A guide cannula is implanted into a lateral cerebral ventricle.

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Blood Pressure and Heart Rate Monitoring: A catheter is implanted in the femoral artery for continuous monitoring of arterial blood pressure and heart rate.

-

Peptide Administration: this compound, dissolved in artificial cerebrospinal fluid (aCSF), is injected into the lateral ventricle through the implanted cannula.

-

Data Acquisition: Blood pressure and heart rate are recorded continuously before and after the injection to assess the peptide's effects.

Feeding Behavior Studies

The anorexigenic (appetite-suppressing) effects of this compound are investigated by measuring food intake in animal models.

Food Intake Measurement Protocol:

-

Animal Model: Mice or rats are individually housed and acclimatized to a regular light-dark cycle.

-

Fasting: Animals are typically fasted for a period (e.g., 24 hours) to ensure robust food intake.

-

Peptide Administration: this compound or a vehicle control is administered, often via intracerebroventricular (ICV) injection.

-

Food Presentation: A pre-weighed amount of standard chow is presented to the animals.

-

Measurement: Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) after peptide administration by weighing the remaining food.

Neuronal Activity Recording

The influence of this compound on neuronal excitability can be examined using electrophysiological techniques on brainstem slices.

Electrophysiological Recording Protocol:

-

Brain Slice Preparation: Animals are euthanized, and the brainstem is rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the region of interest (e.g., the nucleus of the solitary tract) are prepared using a vibratome.

-

Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Electrode Placement: Whole-cell patch-clamp recordings are obtained from individual neurons using glass microelectrodes.

-

Peptide Application: this compound is applied to the bath via the perfusion system.

-

Data Acquisition: Changes in membrane potential, firing rate, and synaptic currents are recorded before, during, and after peptide application to determine its effect on neuronal activity.

Biological Functions

This compound has been shown to exert a variety of biological effects, primarily through its actions in the central nervous system.

-

Cardiovascular Regulation: Central administration of this compound has been demonstrated to increase arterial blood pressure and heart rate, suggesting a role in the central regulation of cardiovascular function.

-

Anorexigenic Effects: this compound has been shown to reduce food intake in rodents, indicating its involvement in the complex neural circuits that control appetite and energy balance.

-

Neuronal Modulation: Electrophysiological studies have revealed that this compound can directly modulate the activity of neurons in specific brainstem nuclei, such as the nucleus of the solitary tract, a key region for integrating sensory information and regulating autonomic function.

Signaling Pathway

The signaling mechanisms of this compound are not yet fully elucidated, but it is widely believed to act through G-protein coupled receptors (GPCRs), a common feature of the RFamide peptide family.

The binding of this compound to its specific receptor is hypothesized to initiate a conformational change in the receptor, leading to the activation of intracellular G-proteins. This, in turn, would trigger downstream signaling cascades involving second messengers such as cyclic AMP (cAMP), inositol triphosphate (IP3), and intracellular calcium. The specific G-protein subtype (e.g., Gs, Gi/o, or Gq) coupled to the this compound receptor would determine the nature of the downstream cellular response. Further research is required to identify the specific receptor for this compound and to fully characterize its intracellular signaling pathways.

Visualizations

Caption: Workflow for the discovery and characterization of this compound.

Caption: Hypothesized signaling pathway for this compound via a GPCR.

Conclusion

This compound stands as a foundational member of the vertebrate RFamide peptide family. Its discovery opened a new chapter in neuropeptide research, leading to the identification of a large and diverse group of signaling molecules. While its roles in cardiovascular regulation, appetite control, and neuronal modulation are beginning to be understood, significant questions remain, particularly regarding its specific receptor and the intricacies of its signaling pathways. This technical guide serves as a comprehensive resource to stimulate further investigation into the multifaceted biology of this compound, with the ultimate goal of leveraging this knowledge for the development of novel therapeutic strategies.

References

The Hypothalamus: A Hub for Neuropeptidergic Regulation of Homeostasis, with a Focus on RF-Amide Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypothalamus is a critical brain region that orchestrates a multitude of physiological processes to maintain homeostasis, including energy balance, appetite, stress responses, and circadian rhythms. This intricate control is largely mediated by a diverse array of neuropeptides that act as signaling molecules within complex neural circuits. Among these are the RF-amide peptides, a family of neuropeptides characterized by a C-terminal arginine and amidated phenylalanine. This technical guide provides an in-depth overview of the expression of a representative RF-amide peptide, Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (F-8-F-NH2), within the hypothalamus, details the experimental protocols for its quantification, and explores the broader signaling pathways of key hypothalamic neuropeptides involved in appetite regulation.

Quantitative Analysis of F-8-F-NH2 Immunoreactivity in the Rat Brain

The concentration of F-8-F-NH2, a mammalian FMRF-NH2-like peptide, has been quantified in various regions of the rat central nervous system. The hypothalamus shows a significant concentration of this peptide, suggesting its important role in the functions regulated by this brain region.

| Brain Region | F-8-F-NH2 Immunoreactivity (fmol/mg protein) |

| Hypothalamus | 202[1] |

| Spinal Cord | 368[1] |

| Pons-Medulla | 136[1] |

| Cortex | Lowest values[1] |

| Hippocampus | Lowest values[1] |

| Neurointermediate Lobe of Pituitary | 1008[1] |

Experimental Protocol: Radioimmunoassay (RIA) for F-8-F-NH2 Quantification

The quantification of F-8-F-NH2 immunoreactivity in brain tissue is typically achieved through a specific radioimmunoassay (RIA). This technique provides high sensitivity and specificity for measuring the concentration of the peptide.

Key Steps in the Radioimmunoassay Protocol:

-

Antiserum Generation: A specific antiserum is raised against F-8-F-NH2. This is a critical step to ensure the assay's specificity.

-

Radiolabeling of the Peptide: A small amount of the F-8-F-NH2 peptide is labeled with a radioactive isotope (e.g., ¹²⁵I) to serve as a tracer.

-

Preparation of Standards and Samples: A series of standards with known concentrations of unlabeled F-8-F-NH2 are prepared. Brain tissue samples, including the hypothalamus, are homogenized and processed to extract the peptides.

-

Competitive Binding Reaction: A fixed amount of antiserum and radiolabeled peptide is incubated with either the standards or the unknown samples. The unlabeled peptide in the standards or samples competes with the radiolabeled peptide for binding to the limited number of antibody binding sites.

-

Separation of Antibody-Bound and Free Peptide: After incubation, the antibody-bound peptide is separated from the free (unbound) peptide. This can be achieved by methods such as precipitation with a second antibody or solid-phase adsorption.

-

Quantification of Radioactivity: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Standard Curve Generation and Calculation: A standard curve is plotted with the percentage of bound radiolabeled peptide as a function of the concentration of the unlabeled standard. The concentration of F-8-F-NH2 in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

Signaling Pathways of Key Hypothalamic Neuropeptides in Appetite Regulation

While the specific signaling pathways of F-8-F-NH2 in the hypothalamus are still under investigation, the broader context of hypothalamic regulation of appetite involves well-characterized neuropeptidergic systems. These include the orexigenic (appetite-stimulating) pathways mediated by Neuropeptide Y (NPY) and the anorexigenic (appetite-suppressing) pathways involving Pro-opiomelanocortin (POMC) and Glucagon-like peptide-1 (GLP-1).

Neuropeptide Y (NPY) Signaling Pathway

NPY is a potent orexigenic peptide primarily produced by neurons in the arcuate nucleus (ARC) of the hypothalamus.[2] Its release stimulates food intake and decreases energy expenditure.

References

The Gateway to a Novel Neuropeptide System: A Technical Guide to the Identification and Localization of the Lplrf-NH2 Receptor

For Immediate Release

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, localization, and signaling pathways of the Lplrf-NH2 receptor, a key component of the RFamide neuropeptide system in invertebrates. The detailed methodologies and data presented herein offer a foundational guide for further investigation into this important class of G-protein coupled receptors (GPCRs).

Introduction

Neuropeptides ending in an Arg-Phe-NH2 motif, commonly known as RFamides, are a diverse and widespread family of signaling molecules in invertebrates. They play crucial roles in a vast array of physiological processes, making their receptors attractive targets for novel therapeutic and pest control strategies. This guide focuses on the receptor for the Lymnaea platyhelminth-like RFamide peptide (this compound), providing a framework for its characterization.

Peptides belonging to the RF-NH2 family signal through G-protein coupled receptors (GPCRs) to regulate a variety of physiological functions.[1][2] The identification and characterization of these receptors are crucial for understanding the mechanisms underlying RF-NH2 signaling, which can, in turn, identify targets to modulate physiological activity.[1]

Receptor Identification and Characterization

The identification of the this compound receptor, like other RFamide receptors, typically involves a combination of molecular cloning and functional expression systems.

Quantitative Data Summary

The following table summarizes key quantitative parameters that are essential for the characterization of a novel RFamide receptor. These values are typically determined through radioligand binding assays and functional concentration-response curves.

| Parameter | Description | Typical Value Range | Experimental Assay |

| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied. A lower Kd indicates higher affinity. | 1 - 100 nM | Radioligand Binding Assay |

| EC50 | The concentration of an agonist that produces 50% of the maximal response. It is a measure of the agonist's potency. | 0.1 - 50 nM | Functional Assays (e.g., Calcium mobilization, cAMP measurement) |

| Bmax | The maximum number of binding sites in a given tissue or cell preparation, expressed as fmol/mg protein. | Varies by tissue/cell type | Saturation Binding Assay |

| IC50 | The concentration of a competitor that inhibits 50% of the specific binding of a radioligand. | 0.5 - 100 nM | Competition Binding Assay |

Experimental Protocols

Objective: To isolate the cDNA encoding the putative this compound receptor and express it in a heterologous system for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the central nervous system (CNS) of Lymnaea stagnalis.[3] First-strand cDNA is synthesized using reverse transcriptase.

-

Degenerate PCR: Degenerate primers are designed based on conserved regions of known RFamide receptors from other invertebrate species.[4] PCR is performed on the Lymnaea cDNA to amplify a fragment of the putative receptor gene.

-

5' and 3' RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence is obtained using 5' and 3' RACE kits.

-

Cloning into Expression Vector: The full-length open reading frame is subcloned into a mammalian expression vector (e.g., pcDNA3.1).

-

Heterologous Expression: The expression vector is transfected into a suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[4]

Objective: To determine the binding affinity (Kd) and density (Bmax) of the this compound receptor.

Methodology:

-

Membrane Preparation: Transfected cells expressing the receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Saturation Binding: Cell membranes are incubated with increasing concentrations of a radiolabeled this compound analog (e.g., [125I]-Lplrf-NH2).

-

Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to determine non-specific binding.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Kd and Bmax values are determined by non-linear regression analysis of the saturation curve.

Objective: To measure the functional response of the receptor to this compound by quantifying changes in intracellular calcium levels.

Methodology:

-

Cell Culture and Dye Loading: Transfected cells are seeded in a multi-well plate. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Ligand Application: A baseline fluorescence reading is taken. Increasing concentrations of this compound are then added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader.

-

Data Analysis: The change in fluorescence is plotted against the ligand concentration to generate a concentration-response curve, from which the EC50 value is calculated. Many G-protein coupled receptors elicit a calcium mobilization response upon activation.[5]

Receptor Localization

Determining the anatomical distribution of the this compound receptor is crucial for understanding its physiological function.

Experimental Protocols

Objective: To visualize the expression of the this compound receptor mRNA in the tissues of Lymnaea stagnalis.

Methodology:

-

Tissue Preparation: The CNS of Lymnaea stagnalis is dissected and fixed.

-

Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe is synthesized from the cloned receptor cDNA. A sense probe is used as a negative control.

-

Hybridization: The tissue sections are incubated with the labeled probe.

-

Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction.

-

Imaging: The tissue is visualized under a microscope to identify the cells expressing the receptor mRNA. Early research in Lymnaea stagnalis utilized DNA/RNA hybridization to predict amino acid sequences and determine spatial distributions of neuropeptides.[3][6]

Objective: To detect the localization of the this compound receptor protein.

Methodology:

-

Antibody Production: A polyclonal or monoclonal antibody is raised against a synthetic peptide corresponding to a unique region of the this compound receptor.

-

Tissue Preparation: Tissues are fixed and sectioned.

-

Immunostaining: The sections are incubated with the primary antibody, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme.

-

Imaging: The distribution of the receptor protein is visualized using fluorescence or light microscopy. Immunocytochemistry has been a key technique for mapping neuropeptide distributions in the Lymnaea CNS.[3][6]

Signaling Pathway

This compound receptors are G-protein coupled receptors (GPCRs), which initiate intracellular signaling cascades upon ligand binding.[1][2][4]

G-Protein Coupling

The specific G-protein subtype (Gαs, Gαi/o, or Gαq/11) to which the this compound receptor couples determines the downstream signaling pathway.

Objective: To determine which G-protein subtype is activated by the this compound receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor are prepared as described for binding assays.

-

Assay: Membranes are incubated with this compound, GDP, and [35S]GTPγS in the presence of antibodies specific to different Gα subunits.

-

Immunoprecipitation: The Gα-antibody complexes are immunoprecipitated.

-

Scintillation Counting: The amount of [35S]GTPγS bound to each Gα subtype is quantified by scintillation counting. An increase in [35S]GTPγS binding in the presence of the agonist indicates receptor-mediated G-protein activation.

Visualized Signaling Pathways and Workflows

Caption: Generalized this compound receptor signaling cascade.

Caption: Workflow for this compound receptor identification.

Caption: Experimental workflows for receptor localization.

Conclusion

The identification and localization of the this compound receptor are critical steps toward understanding the broader physiological roles of RFamide neuropeptides. The methodologies outlined in this guide provide a robust framework for the characterization of this and other novel invertebrate GPCRs. Such research is fundamental for the development of new tools in neuroscience and for the potential discovery of novel drug targets.

References

- 1. Conserved residues in RF-NH₂ receptor models identify predicted contact sites in ligand-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conserved residues in RF-NH2 receptor models identify predicted contact sites in ligand–receptor binding [agris.fao.org]

- 3. Frontiers | Neuropeptide Localization in Lymnaea stagnalis: From the Central Nervous System to Subcellular Compartments [frontiersin.org]

- 4. Identification of a platyhelminth neuropeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropeptide Localization in Lymnaea stagnalis: From the Central Nervous System to Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Lplrf-NH2 in Vertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lplrf-NH2, a member of the widespread RF-amide peptide family, has emerged as a crucial regulator of various physiological processes in vertebrates. Initially identified in avian species as Gonadotropin-Inhibitory Hormone (GnIH), its orthologs, often referred to as RF-amide-related peptides (RFRPs), have since been characterized across mammals, amphibians, and fish. This technical guide provides a comprehensive overview of the physiological roles of this compound, with a focus on its inhibitory effects on the reproductive axis, its influence on feeding behavior, and its impact on cardiovascular function. Detailed experimental protocols and a thorough examination of the underlying signaling pathways are presented to facilitate further research and therapeutic development.

Introduction

The discovery of this compound in the quail brain as an inhibitor of gonadotropin release marked a significant advancement in our understanding of the neuroendocrine control of reproduction.[1] This peptide and its vertebrate orthologs share a conserved C-terminal Leu-Pro-X-Arg-Phe-NH2 (LPXRFa) motif (where X can be Leu or Gln) and are primarily synthesized in neurons of the hypothalamus and brainstem. This compound exerts its effects by binding to the G protein-coupled receptor 147 (GPR147), also known as the neuropeptide FF receptor 1 (NPFFR1).[1][2] Beyond its well-established role in reproduction, this compound is increasingly recognized for its pleiotropic functions, including the regulation of appetite and cardiovascular homeostasis. This guide will delve into the multifaceted physiological roles of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades and experimental workflows.

Physiological Roles of this compound

Inhibition of the Hypothalamo-Pituitary-Gonadal (HPG) Axis

The most extensively characterized function of this compound is its inhibitory action on the HPG axis. In birds, GnIH (this compound) directly suppresses the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1] In mammals, its ortholog, RFRP-3, has been shown to inhibit gonadotropin secretion, although the effects can be dependent on species, sex, and reproductive status.[3] this compound neurons project to gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus and to gonadotrophs in the pituitary, indicating a dual mechanism of action.[2]

Regulation of Feeding Behavior

This compound and its related peptides have been implicated in the central regulation of appetite. Intracerebroventricular (ICV) administration of these peptides has been shown to have an anorexigenic effect, leading to a reduction in food intake and body weight.[4][5] This suggests a role for this compound in integrating metabolic signals to modulate feeding behavior.

Cardiovascular Effects

Studies in rats have demonstrated that this compound and related RF-amide peptides can influence cardiovascular function. Intravenous administration of these peptides leads to an elevation in mean arterial blood pressure.[6][7] The pressor response appears to be mediated, at least in part, by the potentiation of catecholamine release, as well as by mechanisms independent of catecholamines.[6][7]

Quantitative Data

The following tables summarize key quantitative data on the physiological effects of this compound and its orthologs.

| Parameter | Species | Peptide | Dose/Concentration | Effect | Reference |

| LH Release Inhibition | Quail | GnIH (this compound) | 10⁻⁷ M | ~50% inhibition of GnRH-induced LH release from pituitary cells | [8] |

| LH Release Inhibition | Rat (female) | RFRP-3 | 10⁻⁶ M | Significant suppression of GnRH-stimulated LH secretion from cultured pituitary cells | [9] |

| ERK Phosphorylation | Mouse (LβT2 cells) | mRFRPs | 10⁻⁶ M | Effective inhibition of GnRH-stimulated ERK activation | [10] |

| Food Intake | Rat (male) | GLP-1 (related peptide) | 3 nmol (i.c.v.) | Reduction in food intake and a decrease in body weight of 16 ± 5 g over 6 days | [5] |

| Body Weight | Rat (male) | GLP-1 (related peptide) | 3 nmol (i.c.v.) | Decrease in body weight of 16 ± 5 g over 6 days | [5] |

| Mean Arterial Pressure | Rat (conscious) | F-8-F-NH2 (related peptide) | 100 µg/kg (i.v.) | Increase in mean arterial pressure | [6][7] |

| Mean Arterial Pressure | Rat (conscious) | A-18-F-NH2 (related peptide) | 100 µg/kg (i.v.) | Increase in mean arterial pressure | [6][7] |

Signaling Pathway of this compound

This compound mediates its inhibitory effects through a well-defined signaling cascade initiated by its binding to the GPR147 receptor. This receptor is coupled to an inhibitory G protein (Gαi).

-

Receptor Binding and Gαi Activation: this compound binds to GPR147, causing a conformational change that activates the associated Gαi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2]

-

Downregulation of the PKA Pathway: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

-

Inhibition of ERK Phosphorylation: The diminished PKA activity results in reduced phosphorylation of Extracellular signal-regulated kinase (ERK).[10][11]

-

Suppression of Gonadotropin Gene Transcription: Phosphorylated ERK is a crucial transcription factor for the genes encoding the gonadotropin subunits (LHβ, FSHβ, and the common α subunit). By inhibiting ERK phosphorylation, this compound ultimately suppresses the synthesis of these hormones.[10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Primary Culture of Avian Anterior Pituitary Cells

This protocol is adapted from methods used for studying gonadotropin release in avian species.[13][14]

Materials:

-

Anterior pituitary glands from the desired avian species.

-

Enzyme solution: 0.1% trypsin in S-MEM tissue culture medium with 0.1% BSA.

-

Culture medium: α-MEM supplemented with 5% calf serum.

-

CO₂ incubator (37°C, 5% CO₂).

Procedure:

-

Aseptically remove anterior pituitary glands and mince the tissue.

-

Digest the minced glands with the trypsin solution for 1 hour at 37°C in a 5% CO₂ atmosphere.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Wash the cells with culture medium by centrifugation to remove the enzyme.

-

Resuspend the cells in fresh culture medium and determine cell viability (e.g., using trypan blue exclusion).

-

Plate the cells at the desired density in culture plates or on cytodex beads for perifusion studies.

-

Incubate the cells overnight to allow for attachment before experimental treatments.

Intracerebroventricular (ICV) Cannula Implantation in Rats

This protocol is a standard procedure for delivering neuropeptides directly into the brain ventricles.[15][16][17][18][19]

Materials:

-

Stereotaxic apparatus.

-

Anesthetic (e.g., isoflurane).

-

Guide cannula and dummy cannula.

-

Dental cement.

-

Surgical instruments.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates, drill a small hole in the skull above the target ventricle (e.g., lateral ventricle).

-

Slowly lower the guide cannula to the desired depth.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert the dummy cannula to keep the guide cannula patent.

-

Suture the scalp incision.

-

Allow the animal to recover for a specified period before initiating ICV infusions.

In Situ Hybridization for RFRP mRNA

This protocol outlines the general steps for detecting the expression of RFRP mRNA in brain tissue.[20][21][22]

Materials:

-

Fixed and cryoprotected brain tissue sections.

-

Digoxigenin (DIG)- or biotin-labeled antisense RNA probe for RFRP.

-

Hybridization buffer.

-

Wash buffers (e.g., SSC).

-

Blocking solution.

-

Alkaline phosphatase-conjugated anti-DIG or anti-biotin antibody.

-

Chromogenic substrate (e.g., NBT/BCIP).

Procedure:

-

Prepare brain sections and mount them on slides.

-

Pretreat sections to improve probe penetration (e.g., proteinase K digestion).

-

Prehybridize the sections in hybridization buffer.

-

Hybridize the sections with the labeled probe overnight at an appropriate temperature.

-

Perform stringent post-hybridization washes to remove non-specifically bound probe.

-

Block non-specific antibody binding sites.

-

Incubate with the enzyme-conjugated antibody.

-

Wash to remove unbound antibody.

-

Develop the color reaction with the chromogenic substrate.

-

Counterstain and mount the slides for microscopy.

Conclusion

This compound and its vertebrate orthologs are pleiotropic neuropeptides with significant physiological roles in the regulation of reproduction, energy homeostasis, and cardiovascular function. The well-defined signaling pathway, acting through the GPR147 receptor and subsequent inhibition of the cAMP-PKA-ERK cascade, presents a clear target for pharmacological intervention. The detailed experimental protocols provided in this guide are intended to facilitate further research into the diverse functions of this important peptide family. A deeper understanding of the mechanisms underlying the actions of this compound will be crucial for the development of novel therapeutic strategies for a range of disorders, from reproductive dysfunctions to metabolic and cardiovascular diseases.

References

- 1. Physiology, Gonadotropin Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repeated intracerebroventricular administration of glucagon-like peptide-1-(7-36) amide or exendin-(9-39) alters body weight in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Elevation of arterial pressure in rats by two new vertebrate peptides FLFQPQRF-NH2 and AGEGLSSPFWSLAAPQRF-NH2 which are immunoreactive to FMRF-NH2 antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gonadotropin-inhibitory hormone action in the brain and pituitary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypophysiotropic role of RFamide-related peptide-3 in the inhibition of LH secretion in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Molecular Mechanisms of Gonadotropin-Inhibitory Hormone (GnIH) Actions in Target Cells and Regulation of GnIH Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.psu.edu [pure.psu.edu]

- 14. Preparation and culture of dispersed avian pituitary cells, and age-related changes in donor pituitary weight and growth hormone content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. alzet.com [alzet.com]

- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 20. Double in situ hybridisation protocols [ucl.ac.uk]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Lplrf-NH2 Signaling Pathway and its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lplrf-NH2, a member of the RF-amide peptide family, and its mammalian homolog, Prolactin-releasing peptide (PrRP), are crucial signaling molecules involved in a variety of physiological processes, including the regulation of appetite and energy homeostasis. These peptides exert their effects by binding to and activating the G-protein coupled receptor 10 (GPR10), also known as the PrRP receptor. This technical guide provides a comprehensive overview of the this compound/PrRP-GPR10 signaling pathway, detailing its mechanism of action, downstream cellular effects, and quantitative parameters of ligand-receptor interactions. Furthermore, this document outlines detailed experimental protocols for key assays used to investigate this pathway, intended to serve as a valuable resource for researchers in both academia and the pharmaceutical industry.

Introduction to this compound and its Receptor, GPR10

This compound is an avian neuropeptide belonging to the RF-amide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif. Its mammalian counterpart, Prolactin-releasing peptide (PrRP), was initially identified for its role in stimulating prolactin secretion, though subsequent research has revealed a more prominent role in the central regulation of metabolism.

The biological functions of this compound and PrRP are mediated through the G-protein coupled receptor 10 (GPR10). GPR10 is a class A rhodopsin-like GPCR that is predominantly expressed in the brain, particularly in regions associated with feeding behavior and energy balance. Upon ligand binding, GPR10 undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The this compound/PrRP-GPR10 Signaling Pathway

The primary signaling mechanism initiated by the binding of this compound or PrRP to GPR10 involves the activation of the Gq class of heterotrimeric G-proteins. This activation leads to a cascade of downstream events:

-

Gq Protein Activation: Ligand-bound GPR10 acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP and Gβγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins.

Beyond the canonical Gq pathway, activation of GPR10 has also been shown to induce the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), suggesting crosstalk with other signaling pathways.[1][2]

Quantitative Data

The following table summarizes the key quantitative parameters for the interaction of PrRP with GPR10.

| Parameter | Ligand | Receptor | Cell Line | Value | Reference |

| Binding Affinity (Kd) | [125I]-PrRP-20 | Human GPR10 | HEK293 | High: 0.026 ± 0.006 nMLow: 0.57 ± 0.14 nM | [3][4][5] |

| Binding Affinity (Ki) | Human PrRP-20 | Human GPR10 | HEK293 | 0.26 ± 0.07 nM | [3] |

| Human PrRP-31 | Human GPR10 | HEK293 | 1.03 ± 0.41 nM | [3] | |

| Rat PrRP-20 | Human GPR10 | HEK293 | 0.22 ± 0.06 nM | [3] | |

| Rat PrRP-31 | Human GPR10 | HEK293 | 0.33 ± 0.11 nM | [3] | |

| Functional Potency (EC50) | Human PrRP-20 | Human GPR10 | HEK293 | 1.06 ± 0.22 nM | [3] |

| (Calcium Mobilization) | Human PrRP-31 | Human GPR10 | HEK293 | 1.54 ± 0.26 nM | [3] |

| Rat PrRP-20 | Human GPR10 | HEK293 | 0.75 ± 0.06 nM | [3] | |

| Rat PrRP-31 | Human GPR10 | HEK293 | 1.56 ± 0.42 nM | [3] | |

| Functional Potency (EC50) | Palm¹¹-PrRP31 | Human GPR10 | CHO-K1 | pM range | [6][7] |

| (Calcium Mobilization) | Palm-PrRP31 | Human GPR10 | CHO-K1 | pM range | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the this compound/PrRP-GPR10 signaling pathway.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for GPR10.

Materials:

-

Membranes from HEK293 cells stably expressing human GPR10.

-

[125I]-PrRP-20 (Radioligand).

-

Unlabeled PrRP or this compound peptides.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Gamma counter.

Procedure:

-

Thaw GPR10-expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 5-10 µg of protein per well.

-

Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or unlabeled ligand at various concentrations.

-

50 µL of [125I]-PrRP-20 (final concentration ~0.1 nM).

-

100 µL of the membrane suspension.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding.

-

Determine the Ki values by non-linear regression analysis of the competition binding data.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following GPR10 activation.

Materials:

-

HEK293 cells stably expressing human GPR10.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound or PrRP peptides.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed GPR10-expressing HEK293 cells into 96-well plates and culture overnight.

-

Remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM in assay buffer) for 1 hour at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Record a baseline fluorescence reading for each well.

-

Inject varying concentrations of this compound or PrRP into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the agonist.

-

Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK and CREB Phosphorylation Assay (Western Blotting)

This protocol detects the phosphorylation of ERK and CREB as a measure of downstream GPR10 signaling.

Materials:

-

GPR10-expressing cells.

-

Serum-free cell culture medium.

-

This compound or PrRP peptides.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture GPR10-expressing cells to near confluence and then serum-starve overnight.

-

Treat the cells with varying concentrations of this compound or PrRP for a specified time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK).

-

Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Conclusion

The this compound/PrRP-GPR10 signaling pathway represents a significant area of research with therapeutic potential, particularly in the context of metabolic disorders. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. It is anticipated that this resource will aid researchers in designing and executing experiments to further elucidate the physiological roles of this compound and PrRP and to explore the potential of GPR10 as a drug target.

References

- 1. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. Characterization of the binding of [(125)I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study [mdpi.com]

- 7. researchgate.net [researchgate.net]

Lplrf-NH2 Peptide: A Technical Guide on Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lplrf-NH2 is a vertebrate neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, originally isolated from the chicken brain. Characterized by its C-terminal Arginyl-Phenylalaninamide motif, this compound has garnered scientific interest for its physiological activities, including anorexigenic effects and the ability to increase arterial blood pressure. This technical guide provides a comprehensive overview of the structure, sequence, and known biological functions of this compound. It details experimental methodologies for its study and explores its potential signaling pathways, offering a valuable resource for researchers in neuroscience and drug development.

Structure and Sequence

The this compound peptide is a pentapeptide with the following amino acid sequence:

Leucyl-Prolyl-Leucyl-Arginyl-Phenylalaninamide

This can be represented as:

Leu-Pro-Leu-Arg-Phe-NH2

The "-NH2" at the C-terminus indicates that the terminal carboxyl group is amidated, a common feature among FMRFamide-related peptides that is often crucial for their biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Leu-Pro-Leu-Arg-Phe |

| C-terminal modification | Amidation |

| Molecular Formula | C32H53N9O5 |

| Molecular Weight | 659.83 g/mol |

Biological Activity and Quantitative Data

This compound exhibits distinct physiological effects, positioning it as a molecule of interest for further investigation.

Anorexigenic Effect

This compound has been observed to have an anorexigenic (appetite-suppressing) effect. Quantitative data on the dose-response relationship and receptor binding affinities related to this effect are still emerging.

Cardiovascular Effects

The peptide has been shown to increase arterial blood pressure. The precise mechanisms and dose-dependent effects on the cardiovascular system are areas of ongoing research.

Receptor Binding

This compound has been shown to interact with avian pancreatic polypeptide (APP) binding sites in the chicken cerebellum. A study demonstrated that this compound competes for these binding sites with an affinity comparable to that of FMRFamide and C-terminal fragments of APP and Neuropeptide Y (NPY).[1] The C-terminal Arg-Phe-NH2 motif is considered essential for this binding activity.[1]

Table 2: Receptor Binding Data for this compound

| Ligand | Receptor/Binding Site | Tissue | Species | IC50 |

| This compound | Avian Pancreatic Polypeptide Binding Sites | Cerebellum | Chicken | In the same approximate range as FMRFamide, APP (C-terminal pentapeptide), and NPY (C-terminal pentapeptide)[1] |

Note: Specific IC50 values were not provided in the cited literature, but the relative affinity was established.

Experimental Protocols

Peptide Synthesis and Purification

This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: Workflow for a competitive receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize the tissue of interest (e.g., chicken cerebellum) and prepare a crude membrane fraction by differential centrifugation.

-

Radiolabeled Ligand: Use a radiolabeled ligand known to bind to the target receptor (e.g., [¹²⁵I]-Avian Pancreatic Polypeptide).

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Signaling Pathways

While the specific receptor and downstream signaling cascade for this compound are not yet fully elucidated, its classification as an RFamide peptide suggests it likely acts through a G-protein coupled receptor (GPCR). The broader family of RFamide peptides is known to interact with receptors such as the neuropeptide FF receptors (NPFF1R and NPFF2R), which typically couple to Gαi/o proteins, and the prolactin-releasing peptide receptor (GPR10), which couples to Gαq.

References

An In-depth Technical Guide on Lplrf-NH2 and its Role in Feeding Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide Lplrf-NH2, a member of the RFamide peptide family, has emerged as a significant modulator of feeding behavior, exhibiting anorexigenic properties in the well-established model organism, the great pond snail (Lymnaea stagnalis). This technical guide provides a comprehensive overview of the current understanding of this compound's role in the intricate neural circuitry governing feeding. It details the experimental protocols for investigating its effects, summarizes the quantitative data on its behavioral and electrophysiological impact, and elucidates its putative signaling pathway. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals in drug development interested in the modulation of ingestive behaviors.

Introduction to this compound and the Lymnaea stagnalis Feeding Circuit

This compound is a neuropeptide characterized by the C-terminal sequence Leucine-Proline-Leucine-Arginine-Phenylalanine-amide. As a member of the RFamide peptide family, it is involved in a variety of physiological processes.[1][2] In the context of feeding, this compound has been identified as an anorexigenic agent, meaning it acts to suppress food intake.[3]

The great pond snail, Lymnaea stagnalis, is an ideal model organism for studying the neural control of feeding due to its relatively simple and well-mapped central nervous system (CNS).[4][5] Feeding behavior in Lymnaea is driven by a central pattern generator (CPG) located in the buccal ganglia. This CPG is a network of interneurons that generates the rhythmic motor output for feeding, which consists of three main phases: protraction (radula extension), rasp (scraping for food), and swallow (ingestion).[4]

The key components of the feeding CPG include:

-

N1 neurons: Active during the protraction phase.

-

N2 neurons: Active during the rasping phase.

-

N3 neurons: Active during the swallowing phase.

The activity of this core CPG is modulated by higher-order interneurons, such as the Slow Oscillator (SO) neuron, which can drive the feeding rhythm, and the Cerebral Giant Cells (CGCs), which are involved in the arousal and motivational state of feeding.[4]

Quantitative Data on the Effects of this compound on Feeding Behavior

While specific quantitative data for this compound's effect on Lymnaea stagnalis feeding behavior is still emerging, studies on related RFamide peptides and anorexigenic agents in molluscs provide a framework for expected outcomes. The anorexigenic effects of such peptides are typically quantified by measuring changes in food consumption and the frequency of feeding movements (rasping).

| Parameter | Expected Effect of this compound Administration | Method of Measurement |

| Total Food Consumed | Decrease | Gravimetric analysis of food before and after a set feeding period. |

| Number of Rasps | Decrease | Direct observation and counting of rasping movements over a defined time. |

| Latency to First Rasp | Increase | Time taken for the animal to initiate feeding in the presence of a food stimulus. |

| Duration of Feeding Bouts | Decrease | Total time spent actively feeding. |

Experimental Protocols

Behavioral Assay for Feeding in Lymnaea stagnalis

This protocol is designed to quantify the effect of this compound on feeding behavior.

Materials:

-

Lymnaea stagnalis specimens (food-deprived for 24-48 hours)

-

This compound peptide solution (in snail saline)

-

Control snail saline

-

Standardized food source (e.g., lettuce discs, sucrose solution)

-

Petri dishes

-

Microsyringe for injection

Procedure:

-

Acclimatization: Place individual, food-deprived snails in separate Petri dishes containing a standard volume of snail saline. Allow them to acclimate for 30 minutes.

-

Peptide Administration: Inject a predetermined volume of this compound solution or control saline into the hemocoel of each snail.

-

Observation Period: After a 15-minute post-injection period, introduce a pre-weighed food source or a standard concentration of sucrose solution to the Petri dish.

-

Data Collection: Over a 30-minute observation period, record the following:

-

Latency to the first rasp.

-

Total number of rasps.

-

Duration of feeding bouts.

-

-

Food Consumption Measurement: At the end of the observation period, remove the food source, gently dry it, and re-weigh it to determine the amount consumed.

-

Analysis: Compare the feeding parameters between the this compound treated group and the control group using appropriate statistical tests.

Electrophysiological Recording from Buccal Ganglia Neurons

This protocol describes the methodology for intracellular recording from identified neurons in the Lymnaea feeding CPG to assess the direct effects of this compound.

Materials:

-

Isolated central nervous system (CNS) preparation of Lymnaea stagnalis

-

Snail saline

-

This compound peptide solution

-

Glass microelectrodes (filled with 3M KCl)

-

Micromanipulators

-

Amplifier and data acquisition system

-

Perfusion system

Procedure:

-

Dissection: Dissect out the CNS, including the buccal ganglia, and pin it to the bottom of a recording chamber.

-

Neuron Identification: Identify the target neurons (e.g., N1, N2, N3, SO, CGC) based on their size, position, and characteristic electrical activity.

-

Intracellular Recording: Carefully impale the soma of an identified neuron with a glass microelectrode to obtain a stable intracellular recording.

-

Baseline Activity: Record the baseline spontaneous or stimulus-evoked firing pattern of the neuron. Fictive feeding can be induced by applying a chemical stimulus (e.g., sucrose) to the lips or by depolarizing the SO neuron.

-

Peptide Application: Perfuse the preparation with snail saline containing a known concentration of this compound.

-

Data Recording: Record the changes in the neuron's membrane potential, firing frequency, and synaptic inputs in response to the peptide application.

-

Washout: Perfuse the preparation with normal snail saline to wash out the peptide and observe any recovery of neuronal activity.

-

Analysis: Analyze the recorded data to quantify the changes in neuronal properties before, during, and after this compound application.

This compound Signaling Pathway

RFamide peptides, including this compound, are known to exert their effects by binding to G-protein coupled receptors (GPCRs). While the specific receptor for this compound in Lymnaea stagnalis has not yet been definitively identified, the general signaling cascade is likely to follow a conserved pathway.

Upon binding of this compound to its cognate GPCR on the neuronal membrane, a conformational change in the receptor is induced. This leads to the activation of an associated heterotrimeric G-protein. Depending on the specific G-protein alpha subunit (e.g., Gαs, Gαi/o, Gαq), different downstream signaling pathways can be initiated.

Given the predominantly inhibitory (anorexigenic) effect of this compound on feeding, a likely pathway involves the Gαi/o subunit, which typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity. This can result in hyperpolarization of the neuron, making it less likely to fire action potentials and thus suppressing the feeding motor program.

Alternatively, activation of a Gαq pathway could lead to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of intracellular calcium stores, which can have a variety of downstream effects on neuronal excitability.

Conclusion and Future Directions

This compound is a key neuropeptide in the regulation of feeding behavior in Lymnaea stagnalis, acting as an anorexigenic signal. The well-characterized feeding circuitry of this model organism provides an excellent platform for dissecting the precise mechanisms of action of this compound and other RFamide peptides.

Future research should focus on:

-

Receptor Identification: Deorphanizing the specific GPCR for this compound in Lymnaea stagnalis.

-

Quantitative Electrophysiology: Detailed analysis of the effects of this compound on the synaptic connections and intrinsic properties of all identified neurons within the feeding CPG.

-

In Vivo Studies: Correlating the electrophysiological effects of this compound with real-time behavioral changes in freely moving animals.

-

Pharmacological Manipulation: Development of selective agonists and antagonists for the this compound receptor to further probe its function and for potential therapeutic applications in the modulation of feeding.

A deeper understanding of the role of this compound and its signaling pathway in a tractable model system like Lymnaea stagnalis will not only advance our knowledge of the neural control of feeding but may also provide valuable insights for the development of novel therapeutic strategies for appetite-related disorders.

References

- 1. Electrophysiological characteristics of feeding-related neurons after taste avoidance Pavlovian conditioning in Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of the myogenic heart of the pond snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating Neuronal Mechanisms Using Intracellular Recordings during Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for delivering proteins, peptides, and shRNAs via the intrathecal route in the experimental allergic encephalomyelitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lplrf-NH2 and the Broader RFamide Peptide Family in Reproductive Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of reproductive processes is orchestrated by a complex interplay of neuropeptides. Among these, the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, has emerged as a critical regulator. This technical guide delves into the involvement of this peptide family in reproduction, with a specific focus on the enigmatic member, Lplrf-NH2. While direct research on this compound's role in reproduction is limited, its identity as a vertebrate RFamide peptide allows for informed extrapolation from its more extensively studied cousins, kisspeptin and gonadotropin-inhibitory hormone (GnIH)/RFamide-related peptide-3 (RFRP-3). This document provides a comprehensive overview of the signaling pathways, quantitative physiological effects, and detailed experimental protocols relevant to understanding the function of these peptides in the reproductive axis.

Introduction to the RFamide Peptide Family

The RFamide peptides are a diverse group of neuropeptides found throughout the animal kingdom.[1] In vertebrates, this family includes several key players in neuroendocrine control, such as kisspeptin, GnIH (the avian ortholog of mammalian RFRPs), and neuropeptide FF (NPFF).[2][3][4] These peptides are crucial for modulating the hypothalamic-pituitary-gonadal (HPG) axis, the central hormonal cascade governing reproduction.[5][6]

This compound was one of the first vertebrate RFamide peptides to be identified, isolated from the chicken brain.[7] It is known to be a member of the RFamide peptide family with anorexigenic effects.[7] Studies in rats have shown that this compound can increase arterial blood pressure and modulate the electrical activity of brainstem neurons.[5][7] While its direct role in reproduction remains largely uncharacterized, its classification as an RFamide peptide and its anorexigenic properties suggest a potential intersection with the metabolic regulation of fertility.

Key Vertebrate RFamide Peptides in Reproduction

Given the limited direct data on this compound in reproduction, this guide will focus on the well-established roles of two major vertebrate RFamide peptides: kisspeptin (a stimulator of the HPG axis) and GnIH/RFRP-3 (an inhibitor of the HPG axis).

Kisspeptin: The "On" Switch for Reproduction

Kisspeptins, products of the Kiss1 gene, are potent stimulators of gonadotropin-releasing hormone (GnRH) neurons, the master regulators of the HPG axis.[8][9] They are considered essential for the onset of puberty and the regulation of ovulation.[8][10]

Gonadotropin-Inhibitory Hormone (GnIH) / RFamide-Related Peptide-3 (RFRP-3): The "Off" Switch

GnIH, first discovered in birds, and its mammalian ortholog RFRP-3, act as inhibitors of the reproductive axis.[2][6] They can suppress the activity of GnRH neurons and also act directly on the pituitary to inhibit gonadotropin release.[11][12] RFRP-3 is also implicated in mediating the inhibitory effects of stress on reproduction.[13]

Signaling Pathways

RFamide peptides exert their effects by binding to G protein-coupled receptors (GPCRs).

Kisspeptin Signaling Pathway

Kisspeptin binds to its receptor, GPR54 (also known as KISS1R).[5][14] This interaction primarily activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These events ultimately lead to the depolarization of GnRH neurons and the release of GnRH.[15][16]

GnIH/RFRP-3 Signaling Pathway

GnIH/RFRP-3 binds to its receptor, GPR147 (also known as NPFFR1).[17][18][19] This receptor is coupled to the inhibitory G protein, Gαi.[11][20] Activation of GPR147 by GnIH/RFRP-3 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[11][21] This cascade ultimately hyperpolarizes the neuron, making it less likely to fire, thus inhibiting GnRH release.[12]

Quantitative Data on RFamide Peptide Effects

The following tables summarize quantitative data from studies on the effects of kisspeptin and GnIH/RFRP-3 on gonadotropin release. Data for this compound is not available in the context of reproduction.

Table 1: Effects of Kisspeptin on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release in Humans and Rodents

| Species | Peptide | Dose | Route of Administration | Effect on LH | Effect on FSH | Reference |

| Human (Male) | Kisspeptin-10 | 1.0 nmol/kg/h | Intravenous Infusion | ~3-fold increase in serum LH AUC | ~3-fold increase in serum FSH AUC | [22] |

| Human (Male) | Kisspeptin-54 | 1.0 nmol/kg/h | Intravenous Infusion | ~2-fold increase in serum LH AUC | ~2-fold increase in serum FSH AUC | [22] |

| Human (Male) | Kisspeptin-10 | 10 nmol/kg | IV Bolus | Significant increase | Significant increase | [23] |

| Rat (Female) | Kisspeptin-10 | N/A | Continuous Intracerebral Infusion | Transient elevation followed by normalization | Persistently heightened | [24] |

| Buffalo (Pre-pubertal) | Kisspeptin-10 | 20 µg/kg | Intramuscular | Peak at 7.29 ± 1.7 ng/ml (30 min) | No significant elevation | [25] |

| Buffalo (Pre-pubertal) | Kisspeptin-10 | 20 µg/kg | Intravenous | Peak at 17.4 ± 4.4 ng/ml (15 min) | No significant elevation | [25] |

Table 2: Effects of GnIH/RFRP-3 on Gonadotropin Release

| Species | Peptide | Experimental Model | Effect | Reference |

| Human (Postmenopausal Women) | RFRP-3 | In vivo | Decreased LH secretion | [26] |

| Sheep (Ewe) | RFRP-3 | Primary pituitary cell culture | Reduced GnRH-stimulated LH and FSH secretion | [27] |

| Rat (Female) | RFRP-3 | In vivo | Decreased LH pulse amplitude | [13] |

| Mouse | RFRP-3 | In vivo (immune stress model) | Increased expression associated with suppressed GnRH and gonadotropin secretion | [13] |

Experimental Protocols

Detailed methodologies are crucial for the study of neuropeptides. The following protocols are based on established methods for studying RFamide peptides and can be adapted for investigating this compound.

In Vivo Administration and Hormone Measurement

Objective: To determine the in vivo effect of a neuropeptide on gonadotropin secretion.

Protocol:

-

Animal Model: Select an appropriate animal model (e.g., rats, mice). House animals under controlled conditions (12:12 light-dark cycle, ad libitum access to food and water). For studies involving the estrous cycle, monitor cyclicity by daily vaginal smears.

-

Cannulation: For intracerebroventricular (ICV) administration, surgically implant a guide cannula into the lateral cerebral ventricle. For intravenous (IV) administration, implant a catheter into the jugular vein. Allow animals to recover for a specified period (e.g., 5-7 days).

-

Peptide Administration: Dissolve the synthetic peptide (e.g., this compound, kisspeptin, RFRP-3) in a sterile vehicle (e.g., saline). Administer the peptide via the implanted cannula/catheter as a bolus or continuous infusion. A vehicle-only control group is essential.

-

Blood Sampling: Collect serial blood samples at predetermined time points before and after peptide administration. For pulsatile hormone release, frequent sampling (e.g., every 5-10 minutes) is required.

-

Hormone Assay: Separate plasma or serum from blood samples. Measure hormone concentrations (e.g., LH, FSH) using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Analyze hormone concentration data using appropriate statistical methods, such as repeated measures ANOVA, to determine significant effects of the peptide treatment.

In Vitro Pituitary Cell Culture

Objective: To investigate the direct effect of a neuropeptide on pituitary gonadotrophs.

Protocol:

-

Pituitary Collection and Dissociation: Euthanize animals and aseptically remove the anterior pituitary glands. enzymatically disperse the tissue into single cells using enzymes like trypsin and DNase.

-

Cell Culture: Plate the dispersed cells in appropriate culture medium (e.g., DMEM with fetal bovine serum) and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Peptide Treatment: After allowing the cells to attach and stabilize (e.g., 48-72 hours), replace the medium with serum-free medium containing the test peptide (e.g., this compound) at various concentrations. Include a vehicle control. To test for interactions, co-treat with other hormones like GnRH.

-

Sample Collection: Collect the culture medium at specified time points to measure secreted hormones.

-

Hormone Assay: Quantify the concentration of LH and FSH in the collected medium using ELISA or RIA.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

Receptor Binding Assay

Objective: To characterize the binding of a ligand to its receptor.

Protocol:

-

Membrane Preparation: Homogenize tissues known to express the receptor of interest (e.g., hypothalamus, pituitary) or use cells transfected with the receptor cDNA. Isolate the cell membrane fraction by differential centrifugation.

-

Radiolabeling: Synthesize a radiolabeled version of the peptide (e.g., with 125I).

-

Binding Reaction: Incubate the membrane preparation with the radiolabeled peptide in a suitable binding buffer.

-

Competition Assay: To determine binding affinity (Kd) and receptor density (Bmax), perform saturation binding experiments with increasing concentrations of the radiolabeled peptide. For competitive binding, incubate with a fixed concentration of radiolabeled peptide and increasing concentrations of unlabeled competitor peptides (e.g., this compound, other RFamides).

-

Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Analyze the binding data using non-linear regression analysis (e.g., Scatchard plot) to determine binding parameters.

Future Directions and Conclusion

The study of RFamide peptides has significantly advanced our understanding of the neuroendocrine regulation of reproduction. While kisspeptin and GnIH/RFRP-3 have taken center stage as the primary stimulatory and inhibitory signals to the HPG axis, the roles of other family members like this compound remain an open and intriguing area of research.

Future investigations should focus on:

-

Deorphanizing the this compound receptor and characterizing its signaling pathway.

-

Investigating the expression of this compound and its receptor in reproductive tissues and key brain regions of the HPG axis.

-

Conducting in vivo and in vitro studies to determine the direct effects of this compound on GnRH and gonadotropin secretion.

-

Exploring the interplay between this compound's anorexigenic properties and its potential role in the metabolic gating of reproduction.

References

- 1. Editorial: The Roles of GnIH in Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development [frontiersin.org]

- 3. Recent advances in mammalian RFamide peptides: the discovery and functional analyses of PrRP, RFRPs and QRFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]